molecular formula C16H13BrO2 B1667914 Bromoenol lactone CAS No. 88070-98-8

Bromoenol lactone

Cat. No.: B1667914
CAS No.: 88070-98-8
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-ZRDIBKRKSA-N
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Description

Bromoenol lactone (BEL) is a selective, potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) with a Ki value of 180 nM . It also inhibits macrophage iPLA2 in a concentration-dependent manner with an IC50 value of 60 nM and is an effective enzyme-activated irreversible inhibitor of chymotrypsin .


Molecular Structure Analysis

This compound has a molecular formula of C16H13BrO2 and a formula weight of 317.2 . Its formal name is 6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one .

Scientific Research Applications

  • Enantioselective Synthesis : BEL is useful in asymmetric bromolactonizations of alkynes, offering a route to synthesize compounds with high enantioselectivity. These bromoenol lactone products, featuring a tetrasubstituted alkene and a quaternary stereocenter, are significant for synthetic chemistry (Wilking et al., 2013).

  • Phospholipase Inhibition : BEL is identified as a potent inhibitor of phospholipase A2, especially the calcium-independent variant (iPLA2). This makes it a valuable tool for studying the role of iPLA2 in cellular functions. For instance, BEL inhibits cellular phosphatidate phosphohydrolase (PAP) activity, impacting triacylglycerol biosynthesis in cells (Balsinde & Dennis, 1996).

  • Impact on Cell Death : Research has shown that BEL promotes apoptosis in various cell lines, including U937, THP-1, and MonoMac. The mechanism involves the inhibition of PAP-1 rather than iPLA2, leading to changes in mitochondrial membrane potential and subsequent cell death (Fuentes et al., 2003).

  • Cardioprotective Effects : In studies involving rat hearts, BEL has shown cardioprotective effects in conditions of ischemia by modulating ATP-sensitive potassium channels and inhibiting calcium-independent PLA2 (Sargent et al., 1996).

  • Role in Osteoblastic Cells : BEL's impact on prostaglandin E2 formation in osteoblastic cells has been studied, indicating its significant role in arachidonate dynamics and phospholipid metabolism (Leis & Windischhofer, 2016).

  • Influence on Phagocytosis : BEL's inhibition of phospholipase A2 has been observed to impact phagocytosis processes, linking it to the essential role of arachidonic acid in antibody-mediated phagocytosis (Lennartz et al., 1997).

  • onization reactions, which are crucial for organic synthesis and drug development (Snider & Johnston, 1985).
  • Inhibition of Prostaglandin Generation : BEL has been found to significantly attenuate prostaglandin E2 generation, suggesting its role in various cellular and molecular mechanisms related to inflammation and other pathologies (Akiba et al., 1998).

  • Spatial Memory Impairment : Research has shown that BEL can impair spatial memory in mice, indicating its potential impact on cognitive functions and brain phospholipid metabolism (Fujita et al., 2000).

  • Chemical Synthesis and Reactivity : Studies have also explored the use of BEL in chemical syntheses, such as in the synthesis of benzene-fused lactones and Z-alkylated styrenes, highlighting its utility in organic chemistry (Nishikata et al., 2015).

  • Influence on Cardiac Myocytes : BEL's impact on cardiac myocytes has been studied, showing its role in modulating calcium-independent phospholipase A2 gene expression and protecting against ischemia/reperfusion injury (Lawrence et al., 2003).

  • Mitochondrial Function and Cell Death : BEL has been found to modulate mitochondrial functions, influencing the permeability transition and cytochrome c release, which are crucial in understanding cell death mechanisms (Gadd et al., 2006).

Mechanism of Action

Target of Action

Bromoenol lactone (BEL) is a potent and irreversible inhibitor of myocardial cytosolic calcium-independent phospholipase A2 (iPLA2) . iPLA2 plays a crucial role in stimulus-induced arachidonic acid release and lysophospholipid generation .

Mode of Action

BEL interacts with its target, iPLA2, and inhibits its function . The catalytic action of iPLA2 is responsible for phospholipid remodeling as a housekeeping function . Arachidonic acid and lysophospholipid generated by iPLA2 act as signaling molecules in various cellular functions .

Biochemical Pathways

BEL affects the biochemical pathways involving iPLA2. The inhibition of iPLA2 by BEL disrupts the normal phospholipid remodeling process, affecting the generation of arachidonic acid and lysophospholipid . These molecules play significant roles in cellular functions, including eicosanoid production, glucose-induced insulin secretion, Fas-induced apoptosis, cellular proliferation, membrane traffic in fusion, and contribution to myocardial ischemia .

Result of Action

BEL promotes apoptosis in a variety of cell lines, including U937, THP-1, and MonoMac (human phagocyte), RAW264.7 (murine macrophage), Jurkat (human T lymphocyte), and GH3 (human pituitary) . Long-term treatment with BEL results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times, BEL induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly (ADP-ribose) polymerase .

Action Environment

The action of BEL can be influenced by environmental factors. For instance, in the presence of nicotine, BEL has been found to significantly attenuate both basal and nicotine-induced 4T1 breast cancer cell proliferation and migration . This suggests that the efficacy and stability of BEL can be influenced by the presence of other compounds in the environment.

Safety and Hazards

Bromoenol lactone should be handled with care to avoid inhalation, skin contact, and eye contact . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Bromoenol lactone has been studied for its potential role in attenuating nicotine-induced breast cancer cell proliferation and migration . It has been found to reduce both nicotine-induced breast cancer tumor growth and lung metastasis, suggesting it could be a potential chemotherapeutic agent .

Biochemical Analysis

Biochemical Properties

Bromoenol lactone interacts with enzymes such as calcium-independent phospholipase A2 (iPLA2) and phosphatidate phosphohydrolase-1 (PAP-1) . It inhibits these enzymes, leading to changes in phospholipid metabolism . The nature of these interactions is inhibitory, affecting the normal functioning of these enzymes .

Cellular Effects

This compound has been found to promote apoptosis in a variety of cell lines, including human phagocytes, murine macrophages, human T lymphocytes, and human pituitary cells . It induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase . These changes are preceded by variations in the mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibitory effects on iPLA2 and PAP-1 . It promotes apoptosis by inhibiting PAP-1-regulated events, such as incorporation of [3H]choline into phospholipids and de novo incorporation of [3H]arachidonic acid into triacylglycerol .

Temporal Effects in Laboratory Settings

Long term treatment with this compound (up to 24 hours) results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times (2 hours), this compound induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase .

Metabolic Pathways

This compound is involved in the metabolic pathways of phospholipid metabolism, specifically affecting the enzymes iPLA2 and PAP-1 . It inhibits these enzymes, leading to changes in the metabolism of phospholipids .

Properties

IUPAC Name

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017361
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88070-98-8
Record name Bromoenol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88070-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088070988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoenol lactone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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